1-(Oxan-2-yl)cyclopropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxan-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(4-5-8)7-3-1-2-6-10-7/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOIHERNYYMKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Oxan 2 Yl Cyclopropan 1 Amine
Stereoselective and Enantioselective Approaches to the Cyclopropane (B1198618) Moiety
The creation of the 1-aminocyclopropane unit with high stereopurity is a focal point of modern synthetic chemistry. Methodologies have evolved from classical approaches to highly efficient catalytic asymmetric reactions.
Asymmetric cyclopropanation, where a carbene or carbenoid is added to an alkene, stands as a primary method for forming the three-membered ring enantioselectively. Catalysis is key to achieving high levels of stereocontrol.
Ruthenium(II)-Pheox catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters provides a direct route to protected cyclopropylamine (B47189) derivatives. acs.org This method is noted for its mild reaction conditions and high efficiency, delivering products with excellent diastereoselectivity and enantioselectivity. acs.org Another powerful approach involves cobalt-catalyzed asymmetric cyclopropanation using gem-dichloroalkanes as precursors for nonstabilized carbenes, which circumvents the need for potentially hazardous diazoalkanes. dicp.ac.cn This system demonstrates high enantioselectivity for a variety of alkene substitution patterns. dicp.ac.cn
Dirhodium tetracarboxylate catalysts are also highly effective, particularly for the cyclopropanation of exocyclic olefins with donor/acceptor carbenes, which can generate spirocyclic systems with high enantio- and diastereoselectivity. chemrxiv.org
Table 1: Examples of Catalytic Asymmetric Cyclopropanation Reactions
| Catalyst System | Reactants | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ru(II)-Pheox | Vinylcarbamate + Diazoester | Up to 96:4 | Up to 99% | acs.org |
| (PDI)CoBr₂ / Pybox | 1,3-Diene + 2,2-Dichloropropane | N/A | Up to 45% | dicp.ac.cn |
This table presents representative data from the literature to illustrate the efficacy of different catalytic systems.
Diastereoselective strategies leverage existing stereocenters in a molecule to control the formation of new ones. In the context of 1-(oxan-2-yl)cyclopropan-1-amine, a pre-existing chiral center on the oxane precursor could direct the cyclopropanation of an attached alkenyl group.
A prominent strategy involves the 1,3-dehydrohalogenation of chiral N-sulfinyl α-chloro ketimines. Treatment with Grignard reagents leads to an intermediate cyclopropylideneamine, which is then attacked by the Grignard reagent in a diastereoselective fashion to yield N-sulfinyl cyclopropylamines. nih.gov The chiral sulfinyl group effectively directs the approach of the nucleophile.
Another versatile method is the diastereoselective synthesis of cyclopropyl (B3062369) boronates. The reaction of gem-bis(boronates) with thianthrenium salts proceeds via a 1,2-boronate rearrangement to construct cyclopropyl diboronates with high diastereoselectivity. nih.gov These intermediates are valuable precursors that can be converted to cyclopropylamines. Similarly, the hydroboration of 1-alkynyl-1-boronate esters followed by transmetalation and in situ cyclopropanation generates B(pin)-substituted cyclopropyl carbinols with excellent diastereoselectivity, which can be further functionalized. organic-chemistry.org
To achieve absolute stereocontrol, chiral auxiliaries and organocatalysts are indispensable tools in modern synthesis.
Chiral Auxiliary Strategies: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. youtube.com After the desired transformation, the auxiliary is removed. A powerful example is the "temporary stereocentre" approach. nih.govrsc.org In this sequence, an α,β-unsaturated aldehyde reacts with a chiral oxazolidinone auxiliary in an aldol (B89426) reaction to create a temporary β-hydroxyl stereocenter. nih.govrsc.org This newly formed stereocenter then directs a subsequent cyclopropanation of the alkene. Finally, a retro-aldol cleavage removes the auxiliary and the temporary stereocenter, yielding a highly enantiopure cyclopropane carboxaldehyde, a direct precursor to the target amine. nih.govrsc.org
Organocatalytic Strategies: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. rsc.org For cyclopropanation, chiral secondary amines, such as derivatives of proline, are particularly effective. These catalysts react with α,β-unsaturated aldehydes to form transient iminium ions, which then undergo a highly enantioselective cascade Michael-alkylation reaction with reagents like bromomalonates. organic-chemistry.orgacs.org This method can construct fully substituted cyclopropanes containing multiple stereocenters with exceptional levels of enantio- and diastereoselectivity. organic-chemistry.orgacs.org Another organocatalytic approach employs a directed electrostatic activation mechanism, where a dihydroindole-based catalyst activates an enal towards nucleophilic attack by a stabilized ylide, leading to trisubstituted cyclopropanes with high enantiocontrol. nih.govprinceton.edu
Table 2: Organocatalytic Cascade Michael-Alkylation for Cyclopropane Synthesis | Catalyst | Substrate | Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference | | --- | --- | --- | --- | --- | | Diphenylprolinol TMS ether | Cinnamaldehyde | Dimethyl bromomalonate | >30:1 | 96% | organic-chemistry.orgacs.org | | Diphenylprolinol TMS ether | Crotonaldehyde | Diethyl bromomalonate | >30:1 | 92% | organic-chemistry.orgacs.org |
This table shows representative results for the organocatalytic synthesis of chiral cyclopropanes from α,β-unsaturated aldehydes and bromomalonates.
Installation and Functionalization of the Oxane Ring System
The tetrahydropyran (B127337) (oxane) ring is a common feature in natural products and pharmaceuticals. Its synthesis with defined stereochemistry can be achieved through various powerful cyclization reactions.
Intramolecular cyclization of a linear precursor is the most common approach to forming the oxane ring. Several reliable methods exist:
Prins Cyclization: This reaction involves the electrophilic addition of an aldehyde to a homoallylic alcohol, followed by capture of the resulting cation by the hydroxyl group to form the tetrahydropyran ring. organic-chemistry.orgthieme-connect.de The reaction is often catalyzed by protic or Lewis acids.
Intramolecular Hydroalkoxylation: The addition of an alcohol moiety across a carbon-carbon double bond within the same molecule is a direct method for forming cyclic ethers. organic-chemistry.org This transformation can be catalyzed by a range of transition metals, including platinum, gold, and cobalt, as well as lanthanide triflates. The choice of catalyst allows for high functional group tolerance. organic-chemistry.org
Oxa-Michael Cyclization: This strategy involves the intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system (e.g., ester, ketone, or nitrile). nih.gov This 6-endo-trig cyclization is an efficient way to build substituted tetrahydropyranones, which can be further modified. nih.gov
Radical Cyclization: Tin-mediated radical cyclization of an appropriate haloalkene ether provides another route to the tetrahydropyran skeleton. acs.org
Achieving stereocontrol during the formation of the oxane ring is critical. The substitution pattern on the ring can be dictated by the stereochemistry of the starting material or the nature of the catalyst.
Gold(I)-catalyzed cyclization of chiral monoallylic diols is highly stereoselective, where the geometry of the olefin (E or Z) can determine which enantiomer of the product is formed, demonstrating excellent chirality transfer. organic-chemistry.org Similarly, the stereochemistry of the allylic alcohol can effectively control the facial selectivity of the cyclization. organic-chemistry.org
In Prins cyclizations, the stereochemistry of the substituents on the homoallylic alcohol can influence the conformation of the cyclization transition state, leading to highly diastereoselective formation of cis- or trans-substituted tetrahydropyrans. thieme-connect.de The stereochemical outcome of epoxide ring-opening reactions, which are often used to generate the necessary alcohol precursors for cyclization, is also highly predictable and proceeds with inversion of configuration at the site of nucleophilic attack, providing a reliable way to set key stereocenters. youtube.com Furthermore, complex fused ring systems containing an oxonium ion can be formed diastereoselectively from precursors that already possess multiple carbon stereocenters, highlighting the power of substrate control. nih.gov
Convergent and Divergent Synthetic Routes to the Complete Scaffold
The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and the generation of molecular diversity.
Conversely, a divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related products. nih.govencyclopedia.pub Starting from a central scaffold, different functional groups or structural motifs can be introduced in the final steps. For example, a precursor such as 1-(oxan-2-yl)cyclopropanecarbonitrile could serve as a divergent point. Reduction of the nitrile would yield the target primary amine. Alternatively, the nitrile could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to a range of amides or other derivatives. This approach is particularly valuable for creating libraries of related compounds for applications such as drug discovery. nih.gov
| Synthetic Strategy | Description | Application to this compound |
| Convergent | Independent synthesis of key fragments followed by late-stage coupling. | Coupling of a pre-formed cyclopropylamine derivative with an oxane fragment. |
| Divergent | Synthesis of a common intermediate that can be elaborated into multiple target molecules. | Use of a common precursor like 1-(oxan-2-yl)cyclopropanecarbonitrile to access the amine, as well as other derivatives like amides or esters. |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org The synthesis of amines, in particular, has been a focus for the application of these principles due to the traditionally harsh conditions and hazardous reagents often employed. benthamdirect.comsciencedaily.com
Atom economy, a central concept in green chemistry, seeks to maximize the incorporation of all reactant atoms into the final product. colby.eduthriftbooks.com Multicomponent reactions (MCRs) are a powerful tool for achieving high atom economy, as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. nih.govacs.org A hypothetical MCR for the synthesis of a precursor to this compound could involve the reaction of an oxane-containing aldehyde, a source of ammonia (B1221849), and a cyclopropanating agent in a one-pot process.
Step economy refers to the reduction of the number of synthetic steps required to produce a target molecule. Each step saved reduces the consumption of reagents and solvents, minimizes waste generation, and decreases energy usage. Convergent synthetic strategies often contribute to improved step economy.
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional volatile organic compounds (VOCs) are often toxic and flammable. acs.org Greener alternatives include water, supercritical fluids (like CO2), and bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.comorientjchem.org Deep eutectic solvents (DESs) have also emerged as promising green media for amine synthesis, offering low volatility and high thermal stability. mdpi.com For the synthesis of this compound, exploring reactions in these alternative solvents could significantly reduce the environmental impact. For example, the amination of a cyclopropyl precursor could potentially be carried out in an aqueous medium or using a DES. mdpi.comgoogle.com
Catalytic systems are another cornerstone of green chemistry. The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is preferable to stoichiometric reagents. For the synthesis of cyclopropylamines, various catalytic methods have been developed, including those based on rhodium and palladium. acs.orgresearchgate.netnih.gov The development of a catalytic route to this compound would be a significant advancement in its sustainable production.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Atom Economy | Development of multicomponent reactions to assemble the core structure in a single step. |
| Step Economy | Utilization of convergent synthetic routes to reduce the overall number of reaction and purification steps. |
| Benign Solvents | Replacement of traditional volatile organic solvents with water, supercritical fluids, or bio-based alternatives like 2-MeTHF. mdpi.comorientjchem.org |
| Catalytic Systems | Use of recoverable and reusable catalysts for key transformations, such as cyclopropanation or amination steps. |
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. organic-chemistry.orgacs.org These benefits are particularly relevant for reactions that are exothermic or involve unstable intermediates.
The synthesis of cyclopropylamines has been shown to benefit from flow chemistry approaches. For example, the Hofmann rearrangement, a classical method for converting amides to amines, can be performed more efficiently and safely in a continuous-flow microreaction system. acs.orgacs.orgresearchgate.net A potential flow process for the synthesis of this compound could involve pumping a solution of the corresponding amide through a heated reactor coil, potentially with an in-line purification step. This would allow for precise control over reaction time and temperature, leading to higher yields and purity. acs.org Furthermore, multi-step sequences can be "telescoped" in a flow system, where the output from one reactor is fed directly into the next, avoiding the need for isolation and purification of intermediates. nih.gov
| Feature of Flow Chemistry | Advantage for Synthesis of this compound |
| Enhanced Safety | Better control over exothermic reactions and the handling of potentially hazardous reagents. |
| Improved Control | Precise regulation of reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. |
| Scalability | Straightforward scaling of production by running the system for longer periods or by using parallel reactors. |
| Telescoped Reactions | Potential for multi-step syntheses without the need for intermediate workup and purification. nih.gov |
Total Synthesis Strategies Employing this compound as a Key Intermediate
The unique structural and electronic properties of the cyclopropylamine motif make it a valuable building block in the total synthesis of complex natural products and pharmaceuticals. nih.govacs.orgrsc.org The presence of the oxanyl group in this compound adds another layer of functionality that can be exploited in synthetic design.
While there are no specific published total syntheses that explicitly use this compound as a key intermediate, its potential is significant. The cyclopropylamine unit can serve as a rigid scaffold to control stereochemistry or as a reactive handle for subsequent transformations. For example, the amine group can be readily acylated or alkylated, and the cyclopropane ring can participate in ring-opening reactions under certain conditions. The oxanyl moiety can act as a chiral auxiliary or be further functionalized. In the context of a total synthesis, this compound could be a valuable precursor for the construction of more complex alkaloids or other nitrogen-containing natural products. nih.govacs.org For instance, it could be envisioned as a fragment in the synthesis of certain cyclotryptamine alkaloids or other bioactive molecules where a constrained amino group is required. nih.govnih.gov
Mechanistic Investigations of Reactions Involving 1 Oxan 2 Yl Cyclopropan 1 Amine
Exploration of Amination and Deamination Reaction Mechanisms
The amine functionality of 1-(oxan-2-yl)cyclopropan-1-amine is a key site for transformations. Amination and deamination processes are fundamental to its chemistry, often proceeding through enzymatic or chemical pathways.
One of the most significant mechanisms for the reversible transfer of the amine group is transamination. This biocatalytic process, often employing ω-transaminases, is a powerful tool for the synthesis of chiral amines. researchgate.net The mechanism typically involves the coenzyme pyridoxal (B1214274) phosphate (B84403) (PLP), which is derived from vitamin B6. libretexts.org
The process can be described in two main stages:
Transimination: The amino group of this compound attacks the imine linkage between PLP and a lysine (B10760008) residue in the enzyme's active site. This forms a new imine with the substrate and releases the enzyme's lysine residue. libretexts.org
Tautomerization and Hydrolysis: A series of proton transfers leads to tautomerization of the PLP-substrate imine. Subsequent hydrolysis cleaves the C-N double bond, releasing the corresponding keto-product, 1-(oxan-2-yl)cyclopropan-1-one, and pyridoxamine (B1203002) phosphate (PMP). libretexts.org
The reverse reaction, amination of the corresponding ketone, can also be achieved using a suitable amine donor. researchgate.net
The key steps in the PLP-dependent deamination of this compound are outlined below:
| Step | Description | Reactants | Products |
| 1 | Nucleophilic attack of the amine on the enzyme-PLP imine | This compound, Enzyme-PLP | PLP-amine imine, Enzyme |
| 2 | Tautomerization | PLP-amine imine | Isomeric PLP-amine imine |
| 3 | Hydrolysis | Isomeric PLP-amine imine, Water | 1-(Oxan-2-yl)cyclopropan-1-one, Pyridoxamine phosphate (PMP) |
Cyclopropane (B1198618) Ring-Opening and Rearrangement Mechanisms
The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations can be initiated by acids, metals, or radicals, leading to diverse molecular scaffolds.
Under acidic conditions, particularly with Lewis acids, the cyclopropane ring can undergo rearrangements. Gold(I) catalysts, for example, have been shown to catalyze acs.orgacs.org-sigmatropic rearrangements in related systems containing cyclopropane probes. nih.gov For a substrate like this compound, protonation or coordination of a Lewis acid to the amine or the oxygen of the oxane ring could activate the molecule. This activation can lead to the cleavage of a C-C bond in the cyclopropane ring, forming a zwitterionic intermediate that can then undergo further transformations. researchgate.net
For instance, in the presence of a Lewis acid, donor-acceptor cyclopropanes can undergo ring-opening to form a 1,3-zwitterionic intermediate. researchgate.net This intermediate can then be trapped by various nucleophiles or undergo cycloaddition reactions.
Transition metals play a pivotal role in mediating the rearrangements of cyclopropylamines. Titanium-catalyzed reactions of cyclopropyl (B3062369) imines, for example, have been shown to proceed through the formation of metallacycle intermediates. nih.gov The reaction of a cyclopropyl imine with a low-valent titanium species can lead to the oxidative addition of a C-C bond of the cyclopropane ring into the metal center, forming a six-membered azatitanacycle. This intermediate can then undergo further reactions, such as ring contraction to a five-membered azatitanacyclopentene, ultimately leading to rearranged products. nih.gov
Palladium-catalyzed cross-coupling reactions are also significant. The monoarylation of cyclopropylamine (B47189) has been achieved using a palladium catalyst with a sterically demanding phosphine (B1218219) ligand. chemrxiv.org This suggests that the nitrogen atom of this compound can act as a nucleophile in such catalytic cycles, likely involving oxidative addition, ligand exchange, and reductive elimination steps.
A proposed catalytic cycle for a metal-catalyzed rearrangement is presented below:
| Stage | Description | Key Intermediates |
| Oxidative Addition | The metal catalyst inserts into a C-C bond of the cyclopropane ring. | Metallacyclobutane or Metallacyclohexene |
| Isomerization/Rearrangement | The metallacycle undergoes rearrangement, such as ring contraction or expansion. | Rearranged Metallacycle |
| Reductive Elimination | The rearranged organic fragment is eliminated from the metal center, regenerating the catalyst. | Rearranged Product |
Radical reactions offer another avenue for the transformation of the cyclopropane ring. The high s-character of the C-C bonds in cyclopropane makes them susceptible to attack by radicals. Radical-mediated processes can be initiated by photolysis, thermolysis, or the use of radical initiators. nih.govnih.gov
In the context of this compound, a radical initiator could abstract a hydrogen atom or an electron, leading to the formation of a radical intermediate. This radical can then undergo ring-opening to form a more stable, acyclic radical. This ring-opened radical can then participate in a variety of subsequent reactions, such as addition to an alkene or trapping by a radical scavenger. researchgate.netrsc.org For example, a thiyl radical can add to a cyclopropane ring, leading to a ring-opened intermediate that can be further functionalized. nih.gov
Reactivity Profiles of the Amine Functionality
The amine group in this compound is a versatile functional group that can participate in a wide range of electrophilic and nucleophilic reactions.
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. As such, it can readily react with a variety of electrophiles.
Nucleophilic Reactions:
Alkylation and Acylation: The amine can be alkylated with alkyl halides or acylated with acid chlorides or anhydrides to form the corresponding secondary or tertiary amines and amides, respectively.
Coupling Reactions: As previously mentioned, the amine can participate in palladium-catalyzed coupling reactions with aryl halides to form N-aryl cyclopropylamines. chemrxiv.org
Imine Formation: Reaction with aldehydes or ketones will form the corresponding imine, which can be a valuable intermediate for further transformations.
Electrophilic Reactions:
While the nitrogen atom is primarily nucleophilic, the N-H protons are acidic and can be removed by a strong base. The resulting amide anion can then react as a nucleophile. Furthermore, the amine can be converted into a better leaving group, such as a diazonium salt, which can then undergo a variety of substitution reactions.
Role of the Oxane Moiety in Directing Amine Reactivity
The oxane (tetrahydropyran) ring, while often considered a relatively inert functionality, can exert a significant influence on the reactivity of the neighboring amine group through a combination of steric and electronic effects. The oxane moiety is a common protecting group for alcohols due to its general stability under non-acidic conditions. nih.gov Its presence adjacent to the cyclopropylamine can introduce steric hindrance, potentially modulating the accessibility of the amine's lone pair to incoming electrophiles.
Electronically, the oxygen atom in the oxane ring possesses lone pairs of electrons that could, in principle, interact with the cyclopropylamine system. However, direct conjugation is not possible. More likely is an inductive effect, where the electronegative oxygen atom could slightly withdraw electron density from the cyclopropane ring and, consequently, from the amine group, potentially modulating its basicity and nucleophilicity compared to a simple alkyl-substituted cyclopropylamine. The conformational orientation of the oxane ring relative to the cyclopropylamine unit would be crucial in determining the extent of these effects.
Mechanistic Studies of Functionalization and Derivatization Reactions
The functionalization of this compound would likely proceed through pathways characteristic of cyclopropylamines. These compounds are valuable synthetic intermediates, undergoing reactions such as ring-opening or cycloadditions. acs.orgnih.gov
Mechanistic studies on the functionalization of related cyclopropylamines often involve advanced techniques like density functional theory (DFT) calculations to elucidate reaction pathways and transition states. For instance, in the photocatalytic intermolecular bromonitroalkylation of styrenes to form cyclopropylamine derivatives, a proposed mechanism involves radical intermediates. rsc.org Similarly, asymmetric [3+2] photocycloadditions of N-aryl cyclopropylamines have been shown to proceed via reductive quenching of a photocatalyst, followed by radical addition and cyclization, with the stereochemistry controlled by a chiral H-bonding catalyst. rsc.org
For this compound, derivatization would likely target the amine functionality. Reactions with electrophiles, such as acylation or alkylation, would be expected. The mechanism of these reactions would follow standard nucleophilic attack of the amine on the electrophilic center. The presence of the bulky oxane group could influence the rate and stereochemical outcome of such transformations.
Stereoelectronic Effects Influencing Reaction Pathways
Stereoelectronic effects are critical in dictating the reactivity of cyclopropane-containing molecules. wikipedia.orgbaranlab.org These effects arise from the interaction of electronic orbitals in three-dimensional space and can stabilize specific conformations or transition states. msu.ru For cyclopropylamines, the orientation of the cyclopropane ring relative to the amine's lone pair and any adjacent pi-systems is paramount.
In studies of N-cyclopropylanilines, the rate of ring-opening of the corresponding radical cation was found to be dependent on the conformation of the cyclopropyl group. acs.org For efficient ring-opening, a "bisected" conformation, where the C-C bonds of the cyclopropane are aligned with the p-orbitals of the aromatic ring, is often required. Similarly, in the free radical bromination of 9-cyclopropylanthracene, an unusual abstraction of a cyclopropyl hydrogen is observed, which is attributed to the locked conformation that aligns the α-cyclopropyl C-H bond with the aromatic p-orbitals, thus activating it. vt.edu
For this compound, the preferred conformation would seek to minimize steric interactions between the oxane ring and the amine's substituents, while potentially maximizing stabilizing stereoelectronic interactions. The orientation of the oxane ring could therefore influence reaction pathways by favoring conformations where the amine's lone pair is more or less available for reaction, or where specific bonds of the cyclopropane ring are predisposed to cleavage.
Kinetic and Thermodynamic Analyses of Key Transformations
While specific kinetic and thermodynamic data for reactions of this compound are not available, analysis of related systems provides a framework for understanding the energetic landscape of its transformations.
Kinetic studies on the Rh-catalyzed hydroformylation of cyclopropyl-functionalized alkenes have revealed first-order dependence on the alkene and the catalyst, with the alkene insertion step being turnover-determining. nih.gov DFT calculations in this study showed an energetic span of 19.9 kcal/mol for the pathway leading to the major product. nih.gov
In the case of the ring-opening of N-cyclopropylaniline radical cations, rate constants have been measured. For example, the radical cation of N-cyclopropyl-N-methylaniline undergoes ring opening with a relatively slow rate constant of 4.1 × 10⁴ s⁻¹. acs.org However, by locking the cyclopropyl group into a conformation more favorable for ring opening, as in 1′-methyl-3′,4′-dihydro-1′H-spiro[cyclopropane-1,2′-quinoline], the rate constants for ring opening of the radical cations are significantly slower (3.5 × 10² s⁻¹ and 4.1 × 10² s⁻¹ for the parent and a chloro-substituted derivative, respectively), challenging the initial stereoelectronic argument and highlighting the complexity of these systems. acs.org
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Oxan 2 Yl Cyclopropan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 1-(Oxan-2-yl)cyclopropan-1-amine, which contains a rigid cyclopropane (B1198618) ring, a flexible oxane ring, and two chiral centers, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for complete assignment.
Two-dimensional (2D) NMR experiments are crucial for unraveling the complex spin systems within the molecule by spreading the information across two frequency axes. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between the geminal and vicinal protons within the oxane ring and the non-equivalent protons of the cyclopropane ring.
| Expected COSY Correlations | Interacting Protons |
| Oxane Ring | H-2 ↔ H-3 |
| H-3 ↔ H-4 | |
| H-4 ↔ H-5 | |
| H-5 ↔ H-6 | |
| Cyclopropane Ring | H-2' ↔ H-3' |
| H-2' ↔ H-2' (geminal) | |
| H-3' ↔ H-3' (geminal) |
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to, providing unambiguous one-bond C-H connectivity. sdsu.edu This is essential for assigning the carbon signals based on the more easily assigned proton spectrum.
| Expected ¹H-¹³C HSQC Correlations | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) |
| C2-H | ~3.5-3.8 | ~75-80 |
| C3-H₂ | ~1.4-1.8 | ~25-30 |
| C4-H₂ | ~1.3-1.7 | ~20-25 |
| C5-H₂ | ~1.4-1.8 | ~25-30 |
| C6-H₂ | ~3.4-4.0 | ~65-70 |
| C2'-H₂ | ~0.5-1.0 | ~10-15 |
| C3'-H₂ | ~0.5-1.0 | ~10-15 |
| Key Expected HMBC Correlations | Proton (¹H) | Correlated Carbon (¹³C) | Significance |
| Ring-Ring Connectivity | H-2 | C-1' | Confirms the oxane-cyclopropane bond. |
| Amine Connectivity | NH₂ | C-1' | Confirms the position of the amine group. |
| Intra-Ring Connectivity | H-2 | C-6, C-3 | Confirms oxane ring structure. |
| H-2', H-3' | C-1' | Confirms cyclopropane ring structure. |
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. slideshare.net It is the primary NMR method for determining stereochemistry. For this compound, NOESY could establish the relative orientation of the substituents on the C-1' chiral center and the C-2 chiral center by observing the spatial proximity between H-2 and the protons on the cyclopropane ring.
Since this compound is a chiral molecule, it exists as a pair of enantiomers. NMR spectroscopy, in a standard achiral solvent, cannot distinguish between enantiomers. However, the addition of a chiral shift reagent (CSR), such as a lanthanide complex like Eu(dcm)₃, creates transient diastereomeric complexes. harvard.edu These diastereomers are energetically different and thus have distinct NMR spectra. nih.govresearchgate.net
The process involves acquiring spectra with increasing concentrations of the CSR. Protons closest to the binding site (the primary amine) will experience the largest induced shifts. mdpi.com Crucially, the signals for corresponding protons in the two enantiomers will shift to different extents, allowing for their separate visualization and integration. The ratio of the integrals of these separated peaks directly provides the enantiomeric excess (ee) of the sample.
The six-membered oxane ring is conformationally flexible, primarily existing in two chair conformations that rapidly interconvert at room temperature. This can lead to averaged signals for axial and equatorial protons. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these processes. researchgate.net
By lowering the temperature, the rate of ring-flipping can be slowed down sufficiently (on the NMR timescale) to "freeze out" the individual conformers. This would result in the decoalescence of the averaged signals into separate, sharp signals for the axial and equatorial protons of the oxane ring. Analysis of these spectra can provide thermodynamic data on the conformational equilibrium. researchgate.net Similarly, restricted rotation around the C1'-C2 bond could also be investigated using these methods. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn allows for the unequivocal determination of its elemental formula. For this compound (C₉H₁₇NO), HRMS provides a mass measurement with high accuracy (typically < 5 ppm error), distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) involves the selection of the parent ion, its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting fragment ions. researchgate.net The fragmentation pattern is a molecular fingerprint that provides valuable structural information, corroborating the connectivities determined by NMR. researchgate.netmdpi.com
| Expected MS/MS Fragmentation of [M+H]⁺ | m/z of Fragment Ion | Proposed Structure/Neutral Loss |
| Parent Ion | 156.1383 | [C₉H₁₇NO + H]⁺ |
| Fragment 1 | 139.1118 | [M+H - NH₃]⁺ (Loss of ammonia) |
| Fragment 2 | 85.0648 | [C₅H₉O]⁺ (Oxanyl cation from cleavage of C1'-C2 bond) |
| Fragment 3 | 71.0702 | [C₄H₉N]⁺ (Aminocyclopropyl cation from cleavage of C1'-C2 bond) |
| Fragment 4 | 56.0495 | [C₃H₆N]⁺ (Loss of oxane ring and subsequent rearrangement) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govresearchgate.net These two techniques are often complementary.
For this compound, key vibrational modes would include:
N-H stretches: Typically appear as one or two bands in the 3300-3500 cm⁻¹ region for a primary amine.
C-H stretches: Aliphatic C-H stretches from the oxane ring appear just below 3000 cm⁻¹, while the C-H stretches of the strained cyclopropane ring appear at higher wavenumbers, typically above 3000 cm⁻¹.
N-H bend: The scissoring motion of the -NH₂ group is found in the 1590-1650 cm⁻¹ region.
C-O-C stretch: A strong, characteristic band for the ether linkage in the oxane ring is expected in the 1050-1150 cm⁻¹ region.
Subtle shifts in these frequencies can also provide information about hydrogen bonding and the conformational state of the molecule.
| Expected Vibrational Frequencies | Vibrational Mode | Functional Group |
| 3300-3500 cm⁻¹ | N-H stretch | Primary Amine |
| 3000-3100 cm⁻¹ | C-H stretch | Cyclopropane |
| 2850-2960 cm⁻¹ | C-H stretch | Oxane |
| 1590-1650 cm⁻¹ | N-H bend (scissoring) | Primary Amine |
| 1050-1150 cm⁻¹ | C-O-C stretch | Ether (Oxane) |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography stands as the gold standard for the unequivocal determination of the solid-state structure of crystalline compounds. For this compound, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystalline lattice.
The process involves irradiating a single crystal of a suitable salt of this compound (e.g., hydrochloride or tartrate salt) with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to construct a three-dimensional electron density map, from which the molecular structure can be elucidated.
A key capability of X-ray crystallography, particularly when using a chiral derivatizing agent or by observing anomalous dispersion effects, is the determination of the absolute configuration of a chiral center. For this compound, which possesses two chiral centers (C1 of the cyclopropane ring and C2 of the oxane ring), this technique can definitively assign the (R) or (S) configuration to each stereocenter. This is often achieved through the analysis of the Flack parameter, which should be close to zero for the correct enantiomer.
Table 1: Hypothetical Crystallographic Data for a Chiral Salt of this compound
| Parameter | Value |
| Chemical Formula | C8H16ClNO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 957.8 |
| Z (molecules per cell) | 4 |
| Calculated Density (g/cm³) | 1.215 |
| Flack Parameter | 0.05(3) |
Note: This data is illustrative and represents a typical output for a small organic molecule.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are non-destructive and can be used to assign the absolute configuration of chiral molecules in solution, often by comparing experimental data with theoretical calculations.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral sample. For this compound, the chromophores in the vicinity of the stereocenters will give rise to a characteristic CD spectrum with positive or negative Cotton effects. By correlating the observed Cotton effects with those predicted by computational methods, such as time-dependent density functional theory (TD-DFT), the absolute configuration can be inferred.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration by analyzing the sign and magnitude of the Cotton effect.
The combination of CD and ORD provides a powerful tool for the stereochemical analysis of this compound, complementing the solid-state information from X-ray crystallography.
Advanced Chromatographic Methods for Purification and Isomer Separation
The purification and separation of the stereoisomers of this compound are crucial for obtaining enantiomerically pure samples. Advanced chromatographic techniques are indispensable for this purpose.
Chiral HPLC is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For the enantiomeric resolution of this compound, a variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases could be employed.
The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The detection is usually performed using a UV detector. The resulting chromatogram will show two distinct peaks corresponding to the two enantiomers, and the enantiomeric excess (% ee) can be calculated from the relative peak areas.
Table 2: Illustrative Chiral HPLC Method for this compound
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (R) | 8.5 min |
| Retention Time (S) | 10.2 min |
Note: This data is illustrative and represents a typical separation.
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the presence of the primary amine group, it can be readily converted into a more volatile derivative.
Derivatization, for instance, by acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA), can increase the volatility and improve the chromatographic peak shape. The derivatized compound can then be separated on a GC column and detected by a mass spectrometer. The mass spectrum provides information about the molecular weight and fragmentation pattern, which can be used for structural confirmation. When coupled with a chiral GC column, GC-MS can also be used for enantiomeric separation and quantification.
Theoretical and Computational Chemistry Studies of 1 Oxan 2 Yl Cyclopropan 1 Amine
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy, electron density, and other properties. For 1-(Oxan-2-yl)cyclopropan-1-amine, DFT calculations are instrumental in determining its optimal three-dimensional structure and understanding its intrinsic electronic properties.
A systematic conformational search using DFT would involve rotating the substituent on the cyclopropane (B1198618) ring and exploring the various chair and boat conformations of the oxane ring. Each resulting structure would be subjected to geometry optimization to find the local energy minimum. The relative energies of these conformers would then be compared to identify the global minimum and other low-lying, thermally accessible conformers. The results would typically be presented in a table summarizing the relative energies and key dihedral angles that define each conformation.
Table 1: Example of Conformational Analysis Data from DFT Calculations
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O-C2-C1-N) (°) | Oxane Ring Conformation |
|---|---|---|---|
| 1 | 0.00 | 65.2 | Chair |
| 2 | 1.25 | -175.8 | Chair |
| 3 | 4.80 | 70.1 | Twist-Boat |
Note: This data is illustrative and represents the type of output from a DFT conformational analysis.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. The LUMO, as the lowest-energy empty orbital, acts as an electron acceptor, highlighting sites prone to nucleophilic attack.
DFT calculations provide accurate energies and visualizations of these frontier orbitals for this compound. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. For this molecule, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons. The LUMO distribution would depend on the specific conformation but would likely involve antibonding orbitals within the ring systems.
Table 2: Predicted FMO Properties from DFT Calculations
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -8.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 2.1 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 10.6 | Indicator of chemical stability and reactivity |
Note: These values are hypothetical examples derived from typical DFT outputs for similar amine-containing compounds.
Ab Initio and Semi-Empirical Methods for Quantum Chemical Descriptors
Beyond DFT, other quantum chemical methods can be employed to calculate a wide range of molecular descriptors. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock approximation, though at a greater computational expense. These methods are particularly useful for benchmarking the results from more approximate methods like DFT.
Semi-empirical methods (like AM1 or PM7) are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify the calculations. While less accurate, they are ideal for preliminary analyses of very large systems or for high-throughput screening of molecular properties. These methods can be used to calculate a variety of quantum chemical descriptors for this compound, such as partial atomic charges, dipole moment, and polarizability, which are useful in predicting its physical properties and intermolecular interactions.
Table 3: Illustrative Quantum Chemical Descriptors
| Descriptor | Method | Predicted Value |
|---|---|---|
| Dipole Moment | MP2/6-311G** | 2.15 D |
| Polarizability | DFT (B3LYP/6-31G*) | 15.8 ų |
| Heat of Formation | AM1 | -25.3 kcal/mol |
Note: The data presented is for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum mechanics methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the exploration of conformational landscapes, the study of solvent effects, and the analysis of intermolecular interactions.
For this compound, an MD simulation would reveal the dynamics of the oxane ring's puckering and the rotation around the central C-C bond. By simulating the molecule in a solvent like water, one could observe the formation and lifetime of hydrogen bonds between the amine group and water molecules, providing insight into its solubility and solvation structure. The trajectory from an MD simulation can be analyzed to determine the relative populations of different conformers and the energy barriers for interconversion between them, offering a more dynamic picture than static DFT calculations alone.
Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. Calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework, can provide theoretical chemical shifts. These predicted shifts, when compared to experimental spectra, can help assign specific peaks to individual atoms and confirm the proposed structure and dominant conformation in solution.
IR Frequencies: Similarly, the vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By calculating the harmonic frequencies of the optimized geometry of this compound, one can predict the positions of key vibrational modes, such as the N-H stretching of the amine group, C-H stretches of the cyclopropane and oxane rings, and the C-O-C stretching of the ether linkage. These predictions can aid in the interpretation of experimental IR spectra.
Table 4: Example of Predicted Spectroscopic Data
| Parameter | Predicted Value | Atom/Group |
|---|---|---|
| ¹³C Chemical Shift | 58.2 ppm | C-N (Cyclopropane) |
| ¹H Chemical Shift | 2.95 ppm | N-H |
| IR Frequency | 3350 cm⁻¹ | N-H Stretch |
| IR Frequency | 1105 cm⁻¹ | C-O-C Stretch |
Note: This table contains hypothetical data to illustrate the output of spectroscopic prediction calculations.
Reaction Pathway Elucidation and Transition State Characterization via Computational Methods
Computational chemistry is a powerful tool for investigating reaction mechanisms. For a molecule like this compound, one could study various potential reactions, such as its behavior as a nucleophile. By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy barrier.
For example, the N-acylation of this compound with an acyl chloride could be modeled. DFT calculations would be used to locate the geometries of the reactants, the transition state for the nucleophilic attack of the amine on the carbonyl carbon, and the final products. Characterizing the transition state (by confirming it has exactly one imaginary frequency) and calculating its energy relative to the reactants provides the activation energy, a key factor determining the reaction rate. This type of analysis helps in understanding the molecule's reactivity and predicting the feasibility of chemical transformations.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Analogues (excluding biological activity/dosage)
Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties. nih.govnih.gov In the context of analogues of this compound, QSPR studies can provide valuable insights into how modifications to the molecular structure influence various physicochemical characteristics, which are crucial for the compound's behavior in non-biological systems. These studies are instrumental in understanding and predicting properties such as solubility, lipophilicity, and thermal stability without the need for extensive experimental work.
Influence of the Tetrahydropyran (B127337) Ring
The tetrahydropyran (THP) ring is a key structural feature, and its physicochemical properties have been compared to other cyclic ethers like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. epa.gov Tetrahydropyran is partially miscible with water, indicating it has characteristics of a hydrophobic solvent. epa.gov Studies on tetrahydropyrimidine (B8763341) derivatives, which also contain a six-membered heterocyclic ring, have investigated the relationship between their structure and physicochemical properties like density, refractive index, and partition coefficients. emergentresearch.org
In one such study, the partition coefficients of various substituted tetrahydropyrimidine derivatives were measured in an octanol-water system at different pH values. The partition coefficient is a critical parameter in QSPR studies, often correlating with a compound's lipophilicity. The data revealed that the nature and position of substituents on the heterocyclic ring significantly influence the partition coefficient. For instance, the introduction of different substituent groups on the phenyl ring of the tetrahydropyrimidine core led to a range of partition coefficient values, highlighting the sensitivity of this property to structural changes. emergentresearch.org
Table 1: Physicochemical Properties of Selected Tetrahydropyrimidine Derivatives at 308.15 K
| Compound ID | Substituent (R) | Molecular Weight (g/mol) | Partition Coefficient (log P) |
|---|---|---|---|
| ST-8 | 3-OCH3, 4-OHC6H4 | 261.28 | 0.34 |
| ST-9 | 4-(α-C4H3O) | 205.22 | 0.36 |
| ST-10 | 4-OH-C6H4 | 231.25 | 0.30 |
Data sourced from a study on the physicochemical properties of tetrahydropyrimidine derivatives. emergentresearch.org
Influence of the Cyclopropane Ring
The cyclopropane ring imparts significant conformational rigidity to a molecule. nih.govrsc.org This rigidity can reduce the entropic losses that occur when a molecule binds to a target, a factor often considered in drug design. researchgate.net From a physicochemical standpoint, the strained three-membered ring has electronic properties that are intermediate between those of an alkene and a gem-dimethyl group. nih.gov
QSPR studies on polymers containing a cyclopropane backbone have shown that the incorporation of this ring can effectively tune bulk properties like crystallinity. For instance, copolymerizing cyclopropane monomers with 1,4-butanediol (B3395766) allowed for control over the ultimate tensile strength and Young's modulus of the resulting polyester, primarily by altering the polymer's crystallinity. rsc.org Generally, an increase in cyclopropane content led to lower crystallinity. rsc.org
A data-driven analysis of bioisosteres (substituents with similar shapes and volumes) revealed that replacing a monosubstituted benzene (B151609) ring with a cyclopropyl (B3062369) group can lead to a significant increase in aqueous solubility. This improvement is likely due to reduced hydrophobicity and/or the disruption of crystal packing. acs.org
QSAR/QSPR Descriptors
The development of a robust QSAR/QSPR model relies on the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized as:
Constitutional descriptors: These are based on the molecular formula and include counts of atoms, bonds, and rings.
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These are derived from the 3D coordinates of the atoms and include molecular volume and surface area.
Quantum-chemical descriptors: These are calculated using quantum mechanics and include parameters like dipole moment, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges. pensoft.netnih.gov
In a QSAR study of 1,3-thiazole derivatives, it was found that antioxidant activity was influenced by descriptors such as molecular area, volume, lipophilicity, polarization, and dipole moment. pensoft.net Specifically, the models suggested that lower molecular volume and surface area were correlated with higher activity. While this study focused on a different class of heterocycles, the principles of descriptor selection and model building are broadly applicable to analogues of this compound.
Derivatization and Functionalization Strategies of 1 Oxan 2 Yl Cyclopropan 1 Amine
Chemical Transformations at the Amine Nitrogen
The primary amine of 1-(Oxan-2-yl)cyclopropan-1-amine is a nucleophilic center that readily participates in a variety of classical and modern chemical reactions. These transformations are fundamental for introducing diverse substituents and for constructing more complex molecular frameworks.
The nucleophilic character of the amine nitrogen allows for straightforward acylation, alkylation, and sulfonylation reactions. These reactions are essential for creating amides, secondary or tertiary amines, and sulfonamides, respectively, which are prevalent motifs in biologically active compounds.
Acylation reactions with acyl chlorides or anhydrides are typically high-yielding. youtube.comlibretexts.org These reactions can be performed under various conditions, including the Schotten-Baumann procedure in aqueous media. youtube.com Even less reactive amines can be acylated using highly reactive acyl halides. youtube.com For instance, the reaction of an amine with an acyl chloride typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of a chloride ion. chemguide.co.uk An auxiliary base is often used to neutralize the liberated acid. umich.edu
Alkylation of the amine can be achieved using various alkylating agents. For example, N-alkylation of aromatic amines with cyclopropylcarbinol has been demonstrated using a catalytic amount of acid. researchgate.net Propylene carbonate has also been utilized as a green solvent and reagent for the N-alkylation of N-heterocycles. mdpi.com General conditions for N-alkylation often involve the use of a base like potassium carbonate in solvents such as acetone, acetonitrile, or DMF. sciencemadness.org
Sulfonylation reactions, typically employing sulfonyl chlorides in the presence of a base, provide access to sulfonamides. These reactions are analogous to acylations and are a common strategy in medicinal chemistry to introduce the sulfonyl group.
Table 1: Representative Conditions for Amine Functionalization
| Transformation | Reagent | Catalyst/Base | Solvent | Typical Conditions |
| Acylation | Acetyl chloride | Pyridine (B92270) or aq. NaOH | Dichloromethane or Water | Room Temperature |
| Alkylation | Bromoethane | Potassium Carbonate | Acetonitrile or DMF | Room Temperature to Reflux |
| Sulfonylation | Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 0 °C to Room Temperature |
The primary amine of this compound is a valuable handle for the construction of nitrogen-containing heterocycles, such as pyrazoles and pyridines. These heterocyclic systems are of great interest due to their prevalence in pharmaceuticals.
Pyrazole (B372694) Synthesis: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines (Knorr synthesis). beilstein-journals.org Multicomponent reactions offer a one-pot approach to highly substituted pyrazoles. beilstein-journals.orgnih.gov For instance, a three-component synthesis of pyrazoles can be achieved from malononitrile, aldehydes, and hydrazines. beilstein-journals.orgnih.gov The amine functionality of the title compound, after suitable transformation, can act as a precursor to the hydrazine (B178648) or a related synthon required for pyrazole ring formation. Copper-catalyzed hydroamination of cyclopropenes with pyrazoles has also been reported to yield chiral N-cyclopropyl pyrazoles. acs.org
Pyridine Synthesis: The synthesis of pyridines often involves the condensation of amines with carbonyl compounds. nih.gov For example, the Hantzsch pyridine synthesis combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. youtube.com More modern approaches include metal-catalyzed cycloadditions. baranlab.org A recently developed method involves a radical 6-endo cyclization of cyclopropylamides with alkynes to synthesize substituted pyridines under metal-free conditions. sioc.ac.cn This highlights the potential of the cyclopropylamine (B47189) moiety to participate directly in pyridine ring formation.
Selective Functionalization of the Cyclopropane (B1198618) Ring
The cyclopropane ring, with its unique steric and electronic properties, offers another site for molecular elaboration. acs.org Its high ring strain can be exploited in ring-opening reactions, and the C-H bonds on the ring can be selectively functionalized.
The direct functionalization of C-H bonds is a powerful tool in modern synthetic chemistry, allowing for the modification of molecules in the later stages of a synthetic sequence. spirochem.comscispace.comnih.gov Palladium-catalyzed C-H activation has been successfully applied to cyclopropanes. nih.gov For instance, the use of mono-N-protected amino acid ligands has enabled the enantioselective C-H activation of cyclopropanes for cross-coupling with organoboron reagents. nih.gov A picolinamide (B142947) auxiliary has also been shown to enable efficient Pd-catalyzed C-H arylation of cyclopropanes. acs.org These methods provide a route to introduce aryl or other groups directly onto the cyclopropane ring of this compound, offering a streamlined approach to novel analogues. researchwithrutgers.com
The strained cyclopropane ring can participate in annulation reactions to construct larger ring systems. These reactions often proceed via ring-opening of the cyclopropane. Cyclopropylamines and their derivatives are valuable intermediates in such transformations. acs.orgrsc.org For example, rhodium-catalyzed [4+1] annulation reactions of cyclopropyl-capped dienes with carbon monoxide have been developed to synthesize five-membered carbocycles. acs.org Photocatalyzed [3+2] cycloadditions between alkenes and vinyl diazo compounds can also lead to cyclopentene (B43876) annulation. nih.gov While not directly demonstrated on the title compound, these methodologies suggest that the cyclopropane ring can act as a linchpin for the construction of fused or spirocyclic systems. The use of enamines derived from cyclopropylamines in annulation reactions is also a known strategy. acs.org
Chemical Modifications of the Oxane Ring System
The oxane, or tetrahydropyran (B127337) (THP), ring is generally a stable component of the molecule. wikipedia.org However, it is not inert and can be chemically modified. The 2-substituted THP moiety is often used as a protecting group for alcohols, and its removal via acid-catalyzed hydrolysis regenerates the alcohol and yields 5-hydroxypentanal (B1214607). wikipedia.org This reactivity suggests that under acidic conditions, the oxane ring in this compound could potentially undergo ring-opening.
Furthermore, reactions that modify the THP ring without opening it are also known. For instance, a copper-catalyzed ring-opening of hydroxycyclopropanols can lead to the formation of substituted tetrahydropyrans. rsc.org While this is a synthetic route to THPs rather than a modification of a pre-existing one, it highlights the types of transformations the ring system can be involved in. Ring-contraction reactions of substituted tetrahydropyrans have also been reported. acs.org Stereoselective syntheses of highly substituted tetrahydropyrans often employ methods like the hetero-Diels-Alder reaction. nih.gov While direct modification of the oxane ring in the title compound might be less common than derivatization at the amine or cyclopropane, its potential for transformation, particularly ring-opening, should be considered in synthetic planning.
Oxidation and Reduction Reactions
The oxidation and reduction of this compound can be directed at either the nitrogen atom or the oxane ring, depending on the reagents and reaction conditions employed.
Oxidation:
The primary amine of this compound can undergo oxidation to form various nitrogen-containing functional groups. While specific studies on this compound are not prevalent, analogous transformations on primary amines are well-established. For instance, oxidation with mild reagents could potentially yield the corresponding hydroxylamine (B1172632) or nitroso derivatives. More vigorous oxidation could lead to the formation of a nitrocyclopropane (B1651597) derivative, although this might also promote ring-opening of the strained cyclopropane ring.
The oxane moiety, being a tetrahydropyranyl (THP) ether-like structure, is generally stable to many oxidizing agents. organic-chemistry.orgrsc.org However, under specific conditions, oxidative deprotection of THP ethers to carbonyl compounds has been reported. rsc.orgthieme-connect.com This suggests that the C-O bond of the oxane ring could be cleaved oxidatively. For example, reagents like N-bromosuccinimide (NBS) in the presence of a phase-transfer catalyst have been used for the oxidative deprotection of THP ethers to the corresponding carbonyl compounds. thieme-connect.com In the case of this compound, this would theoretically lead to a ring-opened product.
| Oxidation Reaction | Potential Product | Reagents and Conditions | Notes |
| Amine Oxidation | 1-Nitroso-1-(oxan-2-yl)cyclopropane | Mild oxidizing agents | Analogous to primary amine oxidation. |
| Amine Oxidation | 1-Nitro-1-(oxan-2-yl)cyclopropane | Stronger oxidizing agents | Potential for cyclopropane ring-opening. |
| Oxidative Deprotection | Ring-opened aldehyde/ketone | NBS, β-cyclodextrin, water | Based on oxidative deprotection of THP ethers. thieme-connect.com |
Reduction:
The oxane ring in this compound is generally resistant to reduction under standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). organic-chemistry.org However, reductive cleavage of the C-O bond in tetrahydropyranyl ethers can be achieved using specific reagents. For instance, treatment with reducing agents in the presence of a Lewis acid can lead to the reductive cleavage of the exo C-O bond of the THP ether, yielding the corresponding alcohol and tetrahydropyran as a byproduct. acs.org Applying this to this compound would result in the formation of cyclopropanamine and 5-hydroxypentanal or its derivatives.
| Reduction Reaction | Potential Product | Reagents and Conditions | Notes |
| Reductive Cleavage | Cyclopropanamine and 5-hydroxypentanal derivatives | NaBH₃CN, BF₃·OEt₂ | Based on reductive cleavage of THP ethers. acs.org |
Ring Opening and Rearrangement of the Oxane Moiety
The oxane ring in this compound, being an acetal-like structure, is susceptible to ring-opening and rearrangement reactions, particularly under acidic conditions. total-synthesis.com
Ring Opening:
Acid-catalyzed hydrolysis of the oxane ring would lead to the formation of 5-hydroxypentanal and cyclopropanamine. total-synthesis.comyoutube.com This reaction is analogous to the deprotection of THP ethers. total-synthesis.com The reaction proceeds via protonation of the oxygen atom, followed by cleavage of the C-O bond to form a stabilized carbocation intermediate, which is then attacked by water.
Furthermore, ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with nucleophiles like thiols have been reported to yield functionalized products. cas.cnnih.gov While this compound has a saturated oxane ring, similar nucleophilic attack at the anomeric carbon could be envisioned under Lewis acidic conditions, leading to ring-opened products with new functional groups.
Rearrangement:
Rearrangement reactions involving the oxane moiety are less common but could potentially be induced under specific conditions, such as treatment with strong Lewis acids. Such rearrangements could lead to the formation of isomeric heterocyclic structures. While specific examples for this scaffold are not documented, intramolecular rearrangements of tetrahydropyran derivatives have been observed in other contexts. youtube.com
| Reaction Type | Potential Outcome | Reagents and Conditions | Notes |
| Acid-Catalyzed Ring Opening | 5-Hydroxypentanal and Cyclopropanamine | Aqueous acid (e.g., HCl, H₂SO₄) | Analogous to THP ether deprotection. total-synthesis.com |
| Nucleophilic Ring Opening | Ring-opened functionalized products | Nucleophiles (e.g., thiols) with Lewis acid | Based on reactions of related dihydropyrans. cas.cnnih.gov |
| Lewis Acid-Induced Rearrangement | Isomeric heterocyclic structures | Strong Lewis acids | Plausible but not specifically documented for this scaffold. |
Synthesis of Complex Polycyclic Architectures Incorporating the Scaffold
The this compound scaffold can serve as a valuable building block for the synthesis of complex polycyclic architectures. The presence of the reactive amine and the potential for ring-opening of the oxane moiety provide multiple handles for intramolecular cyclization reactions.
One potential strategy involves the functionalization of the amine group with a suitable tether, followed by an intramolecular reaction with the oxane ring or a substituent on the cyclopropane ring. For example, acylation of the amine with a reagent containing an aromatic ring could be followed by an intramolecular Friedel-Crafts-type reaction with the oxane ring under Lewis acidic conditions, leading to the formation of a fused polycyclic system. chemrxiv.org
Alternatively, the cyclopropylamine moiety itself can participate in cycloaddition reactions. For instance, under photochemical conditions, cyclopropylamines can undergo formal [3+2] cycloadditions with olefins to generate functionalized cyclopentylamines, which could be part of a larger polycyclic framework. chemrxiv.org
| Synthetic Strategy | Resulting Architecture | Key Reactions | Notes |
| Intramolecular Cyclization | Fused Polycyclic Systems | Amine functionalization, Intramolecular Friedel-Crafts | Exploits the reactivity of the oxane ring. chemrxiv.org |
| Cycloaddition Reactions | Spiro or Fused Polycycles | [3+2] Cycloaddition | Utilizes the reactivity of the cyclopropylamine. chemrxiv.org |
| Decarboxylative Cyclization | Polycyclic N-Heterocycles | Oxidative-decarboxylative cyclization of dipeptide derivatives | A potential route if the amine is incorporated into a peptide-like structure. nih.gov |
Design and Synthesis of Compound Libraries and Analogues
The this compound scaffold is well-suited for the design and synthesis of compound libraries for drug discovery and chemical biology. nih.gov The ability to independently functionalize the amine group and potentially the oxane ring allows for the creation of a diverse set of analogues.
A common approach to library synthesis involves the parallel acylation or sulfonylation of the primary amine with a diverse set of carboxylic acids or sulfonyl chlorides, respectively. This can be performed using solid-phase or solution-phase combinatorial chemistry techniques to rapidly generate a large number of amides and sulfonamides. rsc.orgcapes.gov.br
Furthermore, diversification can be achieved by utilizing the reactivity of the oxane ring. For example, a library of ring-opened products could be generated by treating the scaffold with a variety of nucleophiles under acidic conditions. The resulting products, bearing both an amine and a newly introduced functional group, could then be further diversified. The cyclopropane ring also offers opportunities for diversification, although this would likely involve more complex multi-step synthetic sequences. nih.gov
| Library Synthesis Approach | Points of Diversification | Example Building Blocks | Notes |
| Amine Acylation/Sulfonylation | Amine group | Diverse carboxylic acids, sulfonyl chlorides | High-throughput synthesis is feasible. rsc.org |
| Ring-Opening Diversification | Oxane ring and amine group | Various nucleophiles (thiols, alcohols, etc.) | Creates bifunctional molecules for further derivatization. |
| Scaffold-Based Diversification | Cyclopropane and oxane rings | Requires multi-step synthesis | Can lead to highly complex and diverse structures. nih.gov |
Applications of 1 Oxan 2 Yl Cyclopropan 1 Amine and Its Derivatives As Chemical Building Blocks
Utility in the Synthesis of Diverse Heterocyclic Systems
While direct literature specifically detailing the use of 1-(Oxan-2-yl)cyclopropan-1-amine in the synthesis of a wide array of heterocyclic systems is not extensively documented, the reactivity of the aminocyclopropane motif suggests significant potential. Aminocyclopropanes are known to be valuable precursors for various nitrogen-containing heterocycles through ring-opening and annulation reactions. longdom.orgrsc.org The strain of the cyclopropane (B1198618) ring can be harnessed to drive reactions that might otherwise be challenging. longdom.org
For instance, aminocyclopropanes equipped with pendant nucleophiles can undergo carbonylative heterocyclization when treated with a rhodium catalyst, leading to the formation of eight-membered N-heterocycles. longdom.org This process involves the activation of a C-C bond in the cyclopropane ring. It is plausible that derivatives of this compound, appropriately functionalized, could participate in similar transformations.
Furthermore, donor-acceptor cyclopropanes, a category that can include derivatives of aminocyclopropanes, are effective 1,3-zwitterion synthons for constructing carbocyclic and heterocyclic scaffolds. nih.gov A catalytic (3+2) annulation reaction between tosyl-protected aminocyclopropane monoesters and indoles has been shown to produce highly substituted indolines. nih.gov This suggests that this compound, after suitable derivatization to introduce an acceptor group, could be a valuable partner in cycloaddition reactions to generate complex heterocyclic frameworks.
The oxanyl group, while often used as a protecting group, can also be an integral part of the final molecular architecture. evitachem.com Its presence can influence the stereochemical outcome of reactions and the biological activity of the resulting heterocyclic compounds.
Role in Ligand Design for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral amines are crucial in the preparation of various ligand types, including Schiff bases, N-heterocyclic carbenes, and phosphoramidites. longdom.org The rigidity of the cyclopropane ring makes chiral cyclopropylamines attractive scaffolds for creating effective chiral ligands. longdom.org
Research has demonstrated the synthesis of new chiral ligands from pinene-derived chiral cyclopropylamines. These have been used to create the first asymmetric Alkyl-BIAN (bis-(alkylimino)acenaphthenequinone) ligands. longdom.orgnih.gov Preliminary studies have shown that copper complexes of these ligands show promise in the asymmetric cyclopropanation of olefins. longdom.org
Table 1: Examples of Ligands Derived from Chiral Cyclopropylamines
| Ligand Type | Precursor | Application | Reference |
| Alkyl-BIAN | Pinene-derived chiral cyclopropylamine (B47189) | Asymmetric copper-catalyzed cyclopropanation | longdom.org |
| Diazabutadiene | Pinene-derived chiral cyclopropylamine | General ligand synthesis | longdom.org |
| Phosphorus/Sulfur Ligands | Chiral cyclopropane-based precursors | Palladium-catalyzed allylic alkylation | rsc.org |
Although direct examples of this compound being used in ligand synthesis are not prominent in the literature, its chiral nature makes it a promising candidate for such applications. The oxanyl group could play a significant role in modulating the steric and electronic properties of a resulting ligand, potentially influencing the selectivity and activity of the metal catalyst it coordinates to. It can be inferred that this compound could be used to synthesize novel P,N-ligands, which have shown considerable success in various metal-catalyzed reactions. nih.gov
Application as a Chiral Auxiliary or Synthon in Stereoselective Synthesis
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The inherent chirality of this compound makes it a potential candidate for use as a chiral auxiliary. While specific applications of this particular compound as a chiral auxiliary are not widely reported, the principles of asymmetric synthesis suggest its utility. For instance, it could be attached to a prochiral molecule to guide the diastereoselective formation of new stereocenters. researchgate.net
More broadly, chiral aminocyclopropane derivatives serve as valuable synthons for the asymmetric synthesis of complex molecules. rsc.org For example, the asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids has been achieved using a diketopiperazine methodology, showcasing the utility of chiral aminocyclopropane precursors. rsc.org
The oxanyl group in this compound can also be viewed as a chiral directing group. The synthesis of enantiopure cyclopropyl (B3062369) esters has been accomplished using biorenewable chiral synthons that guide the stereochemical outcome of subsequent reactions. rsc.org This highlights the potential of the chiral oxanyl moiety to influence the stereoselectivity of transformations on the cyclopropane ring or the amino group.
Table 2: Potential Stereoselective Applications of Chiral Aminocyclopropane Derivatives
| Application | Method | Result | Reference |
| Asymmetric Aldol (B89426) Reactions | Evans' chiral auxiliary | High diastereoselectivity | nih.gov |
| Asymmetric Cyclopropanation | Catalytically formed chiral auxiliary | Enantioenriched spirocyclic aminomethylcyclopropanols | nih.gov |
| Asymmetric Alkylation | Pseudoephedrine as chiral auxiliary | Diastereoselective alkylation | wikipedia.org |
Incorporation into Novel Materials and Polymer Architectures (excluding biological/medical polymers)
The unique properties of the cyclopropane ring, such as its high strain and rigidity, make cyclopropylamine derivatives interesting monomers for the synthesis of specialty polymers and advanced materials. longdom.org The incorporation of the cyclopropylamine moiety can lead to materials with unique mechanical and thermal properties. longdom.org
While the direct polymerization of this compound is not a common application, its derivatives could be designed to be polymerizable. For example, the amino group could be functionalized with a polymerizable group, such as an acrylate (B77674) or a styrenic moiety. The resulting polymers would feature the 1-(oxan-2-yl)cyclopropyl group as a pendant unit, which could influence the polymer's physical properties, such as its glass transition temperature and solubility.
The oxanyl group itself can be a component of polymer backbones or side chains, affecting properties like hydrophilicity and biodegradability. alfa-chemistry.com However, the focus here is on non-biological and non-medical polymers. The combination of the rigid cyclopropane and the potentially interactive oxanyl group could be exploited in the design of materials for applications such as gas separation membranes or specialized coatings, where the specific stereochemistry and functionality of the monomer unit could be advantageous.
Precursor to Agrochemical and Specialty Chemical Intermediates (focus on synthetic pathway, not efficacy)
Cyclopropylamine derivatives are recognized as important intermediates in the synthesis of agrochemicals, including herbicides, fungicides, and insecticides. longdom.org The chemical reactivity of the cyclopropylamine moiety allows for the construction of stable and biologically active compounds. longdom.org
A closely related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is the immediate precursor to the plant hormone ethylene (B1197577) and is used in agriculture to influence plant growth and fruit ripening. mdpi.comnih.gov While this compound is not a direct precursor to ethylene, its structural similarity to ACC suggests that its derivatives could be explored for agrochemical applications.
The synthesis of various agrochemicals often involves the construction of a cyclopropane ring, and starting from a pre-formed chiral cyclopropylamine like this compound can be an efficient strategy. For example, the synthesis of certain fungicides and herbicides involves the reaction of a cyclopropylamine with other heterocyclic or aromatic moieties. The oxanyl group in the target molecule could be retained in the final product to modulate its properties or could be removed as part of the synthetic sequence.
Future Research Directions and Emerging Methodologies for 1 Oxan 2 Yl Cyclopropan 1 Amine
The exploration of 1-(Oxan-2-yl)cyclopropan-1-amine and its derivatives is poised to accelerate with the advent of cutting-edge technologies and methodologies in chemical synthesis and analysis. These emerging fields promise to overcome existing challenges, enabling more efficient, sustainable, and innovative approaches to the synthesis and functionalization of this valuable chemical scaffold. Future research will likely focus on the integration of computational power, novel catalytic processes, and advanced analytical techniques to unlock the full potential of this and related compounds.
Q & A
Q. How can researchers optimize the synthesis of 1-(Oxan-2-yl)cyclopropan-1-amine to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For cyclopropane derivatives, nucleophilic substitution (e.g., using oxane derivatives and cyclopropylamine precursors) under inert atmospheres (N₂ or Ar) is critical to minimize side reactions. Reaction temperature (typically 0–25°C) and solvent polarity (e.g., THF or DCM) influence reaction kinetics. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Yield improvements may involve stoichiometric adjustments (1.2–1.5 equivalents of nucleophile) and catalyst screening (e.g., DMAP for acylation steps) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and oxane substitution patterns (e.g., δ 0.8–1.5 ppm for cyclopropane protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺).
- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100–1050 cm⁻¹ (C-O from oxane).
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Storage in amber vials under UV/visible light exposure tests.
- Humidity Control : Accelerated degradation studies at 40°C/75% relative humidity (ICH Q1A guidelines).
- Solution Stability : Monitor pH-dependent degradation (e.g., in DMSO or aqueous buffers) via HPLC at timed intervals .
Advanced Research Questions
Q. What reaction mechanisms govern the ring-opening or functionalization of this compound?
Methodological Answer: The cyclopropane ring’s strain (∼27 kcal/mol) drives reactivity. Mechanisms include:
- Electrophilic Attack : Protonation at the cyclopropane ring weakens C-C bonds, enabling ring-opening with acids (e.g., HCl) to form linear amines.
- Radical Pathways : Under UV light, homolytic cleavage generates diradical intermediates, which react with O₂ or halogens.
- Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-C bond formation at the cyclopropane ring. Computational tools (DFT) predict regioselectivity in these reactions .
Q. How can enantioselective synthesis of this compound be achieved?
Methodological Answer: Chiral resolution strategies include:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclopropanation.
- Asymmetric Catalysis : Chiral Pd or Rh catalysts (e.g., Josiphos ligands) for cyclopropane ring formation.
- Kinetic Resolution : Enzymatic methods (lipases or acylases) to selectively hydrolyze one enantiomer. Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?
Methodological Answer: Contradictions often arise from subtle experimental variations. Systematic approaches include:
- Parameter Screening : Vary temperature, solvent, and catalyst loadings to identify critical factors (e.g., solvent polarity’s impact on ring-opening).
- Isolation of Intermediates : Use in-situ IR or LC-MS to detect transient species (e.g., oxonium intermediates).
- Cross-Validation : Reproduce experiments using standardized protocols (e.g., inert atmosphere purity, anhydrous solvents). Publish full experimental details to enhance reproducibility .
Q. How can computational modeling predict the biological interactions of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to enzyme targets (e.g., monoamine oxidases).
- MD Simulations : GROMACS for assessing stability in lipid bilayers (relevant for blood-brain barrier penetration).
- QSAR Models : Correlate substituent effects (e.g., oxane ring size) with bioactivity data from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
